molecular formula C7H12ClNO B073580 2-Chloro-1-piperidin-1-yl-ethanone CAS No. 1440-60-4

2-Chloro-1-piperidin-1-yl-ethanone

Cat. No.: B073580
CAS No.: 1440-60-4
M. Wt: 161.63 g/mol
InChI Key: NSWLMOHUXYULKL-UHFFFAOYSA-N
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Description

Piperidine is an organic compound with the molecular formula C₅H₁₁N. It is a heterocyclic amine consisting of a six-membered ring containing five methylene bridges (–CH₂–) and one amine bridge (–NH–). Piperidine is a colorless liquid with a characteristic odor, often described as fishy or ammoniacal. It is a common structural element in many pharmaceuticals and natural alkaloids .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H315, H318, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidine can be synthesized through several methods:

Industrial Production Methods

The industrial production of piperidine primarily involves the hydrogenation of pyridine due to its efficiency and cost-effectiveness. The process is typically carried out at elevated temperatures and pressures in the presence of a suitable catalyst .

Comparison with Similar Compounds

Piperidine is similar to other nitrogen-containing heterocycles such as pyridine, pyrrolidine, and piperazine. its saturated six-membered ring structure distinguishes it from these compounds:

Piperidine’s unique structure and reactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-chloro-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWLMOHUXYULKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278546
Record name 2-Chloro-1-piperidin-1-yl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440-60-4
Record name 2-Chloro-1-(1-piperidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440-60-4
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Record name NSC 8198
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Record name 1440-60-4
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Record name 2-Chloro-1-piperidin-1-yl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add chloroacetyl chloride (1.242 g, 11.0 mmol) to a mixture of potassium carbonate (2.073 g, 15 mmol) and piperidine (852 mg, 10 mmol) in THF (50 mL) at 0° C. Stir the reaction for 12 h and gradually raise to room temperature. Dilute with water, extract with EtOAc three times. Combine the organic extracts and wash sequentially with saturated aqueous NaHCO3, 0.1N aqueous HCl and brine. Dry over Na2SO4, filter and concentrate to give the title compound (1.65 g, 100%).
Quantity
1.242 g
Type
reactant
Reaction Step One
Quantity
2.073 g
Type
reactant
Reaction Step Two
Quantity
852 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of piperidine (0.084 mL, 0.86 mmol, d=0.862) stirring in dichloromethane (4 mL) at 0° C., was added chloro acetylchloride (0.034 mL, 0.43 mmol, d=1.419). After stirring at 0° C. for a hour, the reaction mixture was diluted with dichloromethane (25 mL), washed with dilute citric acid, water and brine. The organic phase was dried over MgSO4, filtered and concentrated in vacuo to obtain 2-chloro-1-(piperidin-1-yl)ethanone.
Quantity
0.084 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.034 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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